molecular formula C12H15NO3S B8358256 (S)-1-(2-Thiopheneacetyl)-3-piperidine Carboxylic Acid

(S)-1-(2-Thiopheneacetyl)-3-piperidine Carboxylic Acid

Cat. No. B8358256
M. Wt: 253.32 g/mol
InChI Key: OHKMRQGBHSMNBE-VIFPVBQESA-N
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Patent
US06664271B1

Procedure details

Ethyl 1-(2-thiopheneacetyl)-3-piperidinecarboxylate (256.4 mg; 0.91 mmol) was dissolved in absolute ethanol (5 ml). 1 N sodium hydroxide (10 ml) was added and the mixture was allowed to stir at ambient temperature for approximately 1 hour. It was then poured into 1 N HCl and extracted with dichloromethane. The dichloromethane was dried with magnesium sulfate and then evaporated at ambient temperature under reduced pressure, giving 1-(2-thiopheneacetyl)-3-piperidine carboxylic acid (210.1 mg) as a thick, yellow oil which solidified without further purification. MS m/z (positive ion) 254 (MH+; 100).
Quantity
256.4 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]([N:9]1[CH2:14][CH2:13][CH2:12][CH:11]([C:15]([O:17]CC)=[O:16])[CH2:10]1)=[O:8].[OH-].[Na+].Cl>C(O)C>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]([N:9]1[CH2:14][CH2:13][CH2:12][CH:11]([C:15]([OH:17])=[O:16])[CH2:10]1)=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
256.4 mg
Type
reactant
Smiles
S1C(=CC=C1)CC(=O)N1CC(CCC1)C(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature for approximately 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dichloromethane was dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated at ambient temperature under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S1C(=CC=C1)CC(=O)N1CC(CCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 210.1 mg
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06664271B1

Procedure details

Ethyl 1-(2-thiopheneacetyl)-3-piperidinecarboxylate (256.4 mg; 0.91 mmol) was dissolved in absolute ethanol (5 ml). 1 N sodium hydroxide (10 ml) was added and the mixture was allowed to stir at ambient temperature for approximately 1 hour. It was then poured into 1 N HCl and extracted with dichloromethane. The dichloromethane was dried with magnesium sulfate and then evaporated at ambient temperature under reduced pressure, giving 1-(2-thiopheneacetyl)-3-piperidine carboxylic acid (210.1 mg) as a thick, yellow oil which solidified without further purification. MS m/z (positive ion) 254 (MH+; 100).
Quantity
256.4 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]([N:9]1[CH2:14][CH2:13][CH2:12][CH:11]([C:15]([O:17]CC)=[O:16])[CH2:10]1)=[O:8].[OH-].[Na+].Cl>C(O)C>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]([N:9]1[CH2:14][CH2:13][CH2:12][CH:11]([C:15]([OH:17])=[O:16])[CH2:10]1)=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
256.4 mg
Type
reactant
Smiles
S1C(=CC=C1)CC(=O)N1CC(CCC1)C(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature for approximately 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dichloromethane was dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated at ambient temperature under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S1C(=CC=C1)CC(=O)N1CC(CCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 210.1 mg
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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